molecular formula C23H22ClFN4O2S B2893592 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359435-30-5

5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2893592
CAS No.: 1359435-30-5
M. Wt: 472.96
InChI Key: ALWSGBHDWOKZRD-UHFFFAOYSA-N
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Description

The compound 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS: 1359435-30-5) is a pyrazolo[4,3-d]pyrimidin-7-one derivative with a molecular formula of C23H22ClFN4O2S and a molecular weight of 473.0 g/mol . Its structure features:

  • A pyrazolo[4,3-d]pyrimidin-7-one core, a heterocyclic scaffold associated with bioactive properties.
  • Substituents at key positions:
    • 1-Ethyl group at position 1.
    • 3-Methyl group at position 2.
    • 6-(3-Methoxybenzyl) and 5-((2-chloro-6-fluorobenzyl)thio) groups, introducing sulfur-containing and halogenated aromatic moieties.

The thioether linkage (S-benzyl group) and electron-withdrawing substituents (Cl, F) may enhance binding affinity to biological targets, while the 3-methoxybenzyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-4-29-21-20(14(2)27-29)26-23(32-13-17-18(24)9-6-10-19(17)25)28(22(21)30)12-15-7-5-8-16(11-15)31-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSGBHDWOKZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-d]pyrimidine class of compounds, characterized by a pyrazole ring fused to a pyrimidine nucleus. The presence of the 2-chloro-6-fluorobenzyl and 3-methoxybenzyl substituents is believed to enhance its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes critical for pathogen survival or proliferation.
  • Modulation of Cellular Pathways : They can potentially interfere with signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the compound's activity against several pathogens:

  • Antitubercular Activity :
    • A related study on structurally similar compounds showed promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 µM . This suggests that the target compound may also exhibit significant antitubercular properties.
  • Antiviral Activity :
    • The compound's structural analogs have demonstrated potent activity against HIV-1, particularly in inhibiting reverse transcriptase, with some derivatives showing picomolar activity against wild-type and mutant strains . This positions the compound as a potential candidate for further antiviral research.
  • Antifungal Activity :
    • Preliminary screenings indicate that similar pyrazolo[4,3-d]pyrimidines possess antifungal properties, although specific data on this compound remains limited.

Cytotoxicity Studies

Studies assessing cytotoxicity on human cell lines (e.g., HEK-293) reveal that many derivatives are non-toxic at therapeutic concentrations . This safety profile is crucial for potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on HIV Inhibition :
    • A study focused on 2-chloro-6-fluoro substituted compounds found significant inhibitory effects on HIV-1 infected cells, suggesting that similar modifications could enhance the antiviral efficacy of the target compound .
  • Antitubercular Efficacy :
    • In vitro evaluations showed that certain pyrazolo derivatives displayed IC50 values indicating effective inhibition against Mycobacterium tuberculosis. This underscores the need for further investigation into the target compound’s antitubercular capabilities .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related compounds:

Compound NameBiological ActivityIC50/IC90 ValuesReference
Compound AAntitubercular3.73 - 40.32 µM
Compound BHIV InhibitionPicomolar range
Compound CAntifungalNot specifiedN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares the target compound with structurally analogous derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Target/Activity Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-Ethyl, 3-methyl, 6-(3-methoxybenzyl), 5-(2-chloro-6-fluorobenzylthio) 473.0 Not specified (PDE5 suggested)
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidin-7-one 1-p-Tolyl, 5-butylamino, 6-(4-fluorophenyl), 3-cyano ~424.4* PDE5 inhibition
7-Phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-one Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, fused thiazole ring ~350–400* Not specified (antimicrobial?)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7-one 3-Phenyl, 5-(4-chlorophenoxy), 6-isopropyl ~413.9* Anticancer (hypothesized)

Key Observations

Core Heterocycle Variations: The target compound and derivatives share the pyrazolo[4,3-d]pyrimidin-7-one core, which is linked to PDE5 inhibition .

Substituent Impact: Halogenation: The target compound’s 2-chloro-6-fluorobenzylthio group differs from the 4-fluorophenyl () and 4-chlorophenoxy () groups. Halogens enhance binding via hydrophobic and van der Waals interactions but may affect toxicity profiles. Sulfur vs. Oxygen Linkages: The thioether in the target compound (vs.

Biological Activity Trends: compounds explicitly target PDE5, suggesting that pyrazolo[4,3-d]pyrimidin-7-ones with electron-withdrawing substituents (e.g., cyano, fluorophenyl) enhance enzyme affinity . The target compound’s 3-methoxybenzyl group may reduce potency compared to ’s 3-cyano but improve selectivity. ’s triazolo derivative lacks PDE5 data but includes a 4-chlorophenoxy group, often associated with tyrosine kinase inhibition in oncology .

Pharmacokinetic Considerations

  • The target compound’s higher molecular weight (473.0) compared to (~424.4) and 4 (~413.9) may limit oral bioavailability, though the 3-methoxybenzyl group could mitigate this via enhanced solubility.
  • Metabolic Stability: Thioether-containing compounds (e.g., target compound) are prone to oxidation, whereas ’s butylamino group may undergo N-dealkylation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with pyrazolo[4,3-d]pyrimidine cores. Key steps include:

  • Thioether formation : Introducing the 2-chloro-6-fluorobenzylthio group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • N-Alkylation : Ethyl and 3-methoxybenzyl groups are added using alkylating agents like ethyl iodide or benzyl bromides .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .
    Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and apply statistical models (e.g., response surface methodology) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., methoxybenzyl protons at δ 3.8 ppm, ethyl group at δ 1.2–1.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrimidine core .
  • Mass Spectrometry (MS) : Confirm molecular weight (472.96 g/mol) via high-resolution MS (HRMS) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., crystal data in monoclinic C2/c space group) .

Q. What methodologies are used to assess cytotoxicity in preclinical studies?

  • Cell lines : Use HEK-293 or HepG2 cells for initial toxicity screening at concentrations ≤10 µM .
  • Assays :
    • MTT assay : Measure mitochondrial activity after 48-hour exposure .
    • Lactate dehydrogenase (LDH) release : Quantify membrane integrity .
  • Dose-response curves : Calculate IC₅₀ values and compare with structurally related pyrazolo-pyrimidines (e.g., thieno[2,3-d]pyrimidinones) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Substituent variation :
    • Replace 3-methoxybenzyl with electron-withdrawing groups (e.g., nitro) to test impact on enzyme inhibition .
    • Modify the thioether linker to sulfoxide/sulfone to evaluate redox stability .
  • Computational modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like HIV reverse transcriptase or Mycobacterium tuberculosis enzymes .
    • Use density functional theory (DFT) to optimize substituent electronic properties (e.g., Hammett σ values) .

Q. How should contradictory data on enzyme inhibition mechanisms be resolved?

  • Case study : If one study reports IC₅₀ = 0.5 µM against HIV protease while another shows no activity :
    • Replicate assays : Ensure consistent enzyme sources (recombinant vs. cell lysate) and buffer conditions (pH 6.5 ammonium acetate) .
    • Orthogonal validation : Use surface plasmon resonance (SPR) to measure direct binding kinetics .
  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and in-house libraries to identify outliers .

Q. What strategies are effective for improving pharmacokinetic properties in vivo?

  • Lipophilicity adjustment :
    • Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted logP = 4.2) .
  • Metabolic stability :
    • Test liver microsome clearance (human vs. murine) and identify metabolic soft spots via LC-MS/MS .
  • Prodrug design : Mask thioether groups with acetyl or PEGylated moieties to enhance oral bioavailability .

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